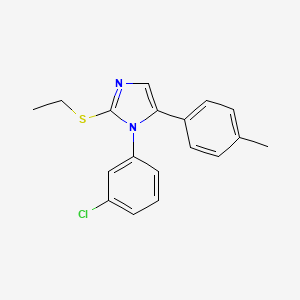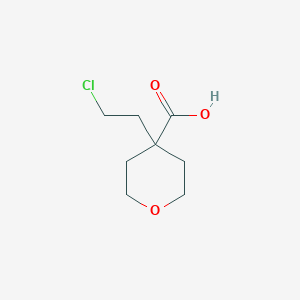![molecular formula C9H12N4 B2656502 2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 111601-38-8](/img/structure/B2656502.png)
2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a pyrrolo ring fused to a pyrimidine ring, with three methyl groups attached at positions 2, 5, and 6
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step processes. One common method includes the following steps:
Preparation of the Pyrrolo Ring: The pyrrolo ring can be synthesized through cyclization reactions involving suitable precursors such as 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane.
Formation of the Pyrimidine Ring: The pyrimidine ring is formed by reacting the pyrrolo intermediate with formamidine, leading to the formation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol.
Final Cyclization and Methylation: The final step involves cyclization and methylation to introduce the methyl groups at positions 2, 5, and 6, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification techniques, and cost-effective reagents to ensure scalability and economic viability.
Analyse Des Réactions Chimiques
Types of Reactions
2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Electrophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation Products: Oxidized derivatives with functional groups such as hydroxyl or carbonyl groups.
Reduction Products: Reduced forms with additional hydrogen atoms.
Substitution Products: Substituted derivatives with various functional groups attached to the amine nitrogen.
Applications De Recherche Scientifique
2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound targets enzymes such as kinases, which play a crucial role in cellular signaling and regulation.
Pathways Involved: By inhibiting these enzymes, the compound can modulate various signaling pathways, leading to effects such as cell cycle arrest, apoptosis, and inhibition of cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-aminopyrrolo[2,3-d]pyrimidine: A related compound with similar structural features but different substitution patterns.
7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Another derivative with additional functional groups that enhance its biological activity.
Uniqueness
2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups and an amine functionality at position 4 makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4/c1-4-5(2)11-9-7(4)8(10)12-6(3)13-9/h1-3H3,(H3,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYSHPMNLZCWGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=NC(=NC(=C12)N)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{(1S)-1-[(tert-Butoxycarbonyl)amino]ethyl}-1,3-oxazole-4-carboxylic acid](/img/structure/B2656420.png)
![2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/new.no-structure.jpg)

![(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2656423.png)
![4-(2-methyl-1,3-oxazol-4-yl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzene-1-sulfonamide](/img/structure/B2656424.png)

![2-Chloro-N-[6-(4-fluorophenyl)-2-methylpyrimidin-4-yl]acetamide](/img/structure/B2656430.png)
![3-Spiro[3.3]heptan-3-ylbenzoic acid](/img/structure/B2656431.png)
![N-(4-fluorobenzyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2656432.png)





